N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
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Overview
Description
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a complex organic compound that features a nitro group, an indene moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of an indene derivative, followed by sulfonamide formation and subsequent N-ethylation. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like lithium aluminum hydride (LiAlH4).
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can introduce carbonyl functionalities.
Scientific Research Applications
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but typically include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(4-nitro-2,3-dihydro-1H-indene-2-yl)methanesulfonamide
- N-ethyl-1-(4-nitro-2,3-dihydro-1H-benzimidazol-2-yl)methanesulfonamide
- N-ethyl-1-(4-nitro-2,3-dihydro-1H-indole-2-yl)methanesulfonamide
Uniqueness
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its indene moiety differentiates it from similar compounds, providing unique steric and electronic properties that can influence its behavior in chemical and biological systems.
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H16N2O4S/c1-2-13-19(17,18)8-9-6-10-4-3-5-12(14(15)16)11(10)7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
CWOHCIQKMBTEGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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